5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound is a brominated derivative of a trithiatricyclo[6.3.0.0²,⁶]undeca-tetraene core, featuring two bromine atoms at positions 5 and 7. Its molecular formula is C₈H₂Br₂S₃, with a molecular weight of 354.1 g/mol . The bromine substituents are electron-withdrawing, influencing the electronic distribution of the conjugated sulfur-containing ring system. This compound is likely used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C-Br bonds.
Properties
IUPAC Name |
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUNTNNZSCLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466719 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502764-54-7 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502764-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be synthesized by bromination of dithieno[3,2-b:2’,3’-d]thiophene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted dithieno[3,2-b:2’,3’-d]thiophenes.
Coupling Products: Larger conjugated systems with extended π-conjugation.
Scientific Research Applications
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its applications include:
Organic Photovoltaics (OPVs): Used as a building block for the synthesis of donor-acceptor polymers in OPVs.
Organic Field-Effect Transistors (OFETs): Employed in the development of high-performance OFETs due to its excellent charge mobility.
Electrochromic Devices (ECDs): Utilized in the fabrication of ECDs for display technologies.
Fluorescent Probes: Used in the design of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily based on its electronic properties. The compound acts as a donor building block in conjugated systems, facilitating charge transfer and enhancing electronic interactions. Its high charge mobility and extended π-conjugation make it suitable for use in various optoelectronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular formula : C₈H₂Br₂S₃ (same as the target compound)
- Key difference : Bromine atoms are substituted at positions 4 and 10 instead of 5 and 8.
- Impact : The positional isomerism alters steric and electronic properties. For example, the 4,10-dibromo isomer may exhibit distinct reactivity in nucleophilic substitution due to differing accessibility of bromine atoms .
Diethyl 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate
- Molecular formula : C₁₄H₁₂O₄S₃
- Molecular weight : 340.44 g/mol
- Key difference : Bromines are replaced with ethyl ester groups (-COOEt).
- Impact :
- The ester groups are electron-withdrawing, reducing electron density in the ring compared to the brominated analog.
- Higher boiling point (485.4°C ) and flash point (189°C ) due to increased polarity .
- Applications: Likely used as a building block in organic electronics or photovoltaics due to extended conjugation .
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic Acid
- Molecular formula : C₈H₅BO₂S₃
- Molecular weight : 240.13 g/mol
- Key difference : A boronic acid (-B(OH)₂) group replaces one bromine.
- Impact :
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular formula : C₁₆H₁₉NS₂Br₂
- Molecular weight : 449.27 g/mol
- Key differences :
- Incorporates a nitrogen atom (aza group) and an octyl chain.
- Reduced sulfur count (two sulfur atoms vs. three in the target compound).
- Nitrogen introduces basicity, enabling protonation under acidic conditions .
5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-Dioxide
- Molecular formula : C₈H₄O₂S₃
- Molecular weight : 227.94 g/mol
- Key difference : One sulfur atom is oxidized to a sulfone (-SO₂).
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 5,9-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-tetraene | C₈H₂Br₂S₃ | 354.1 | Br, S | N/A | Cross-coupling precursors |
| 4,10-Dibromo isomer | C₈H₂Br₂S₃ | 354.1 | Br, S | N/A | Position-dependent reactivity |
| Diethyl dicarboxylate derivative | C₁₄H₁₂O₄S₃ | 340.44 | -COOEt, S | 485.4 | Organic electronics |
| Boronic acid derivative | C₈H₅BO₂S₃ | 240.13 | -B(OH)₂, S | N/A | Suzuki-Miyaura intermediates |
| 7,7-Dioxide sulfone derivative | C₈H₄O₂S₃ | 227.94 | -SO₂, S | N/A | High-stability materials |
| 4,10-Dibromo-7-octyl-3,11-dithia-7-aza derivative | C₁₆H₁₉NS₂Br₂ | 449.27 | Br, N, S, octyl chain | N/A | Bioactive molecule synthesis |
Biological Activity
5,9-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound belonging to the thienothiophene family. Its unique structure features multiple sulfur atoms and bromine substituents, which contribute to its electronic properties and potential biological activities. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C8H2Br2S3
- Molecular Weight : 354.1 g/mol
- Structure : The compound consists of a tricyclic system with significant conjugation due to the presence of sulfur atoms and bromine substituents.
Anticancer Activity
A study focusing on thienothiophene derivatives showed that certain modifications could enhance their anticancer activity. For instance, compounds with halogen substituents exhibited increased potency against cancer cell lines due to their ability to intercalate DNA or disrupt cellular processes .
Antimicrobial Properties
Research has indicated that thienothiophene derivatives possess significant antimicrobial properties. A comparative analysis revealed that compounds with multiple bromine atoms demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
The mechanisms by which these compounds exert their effects are primarily related to their electronic structure:
- Electrophilic Reactivity : The presence of bromine enhances electrophilicity, allowing interaction with nucleophilic sites in biological molecules.
- Conjugation : The extended π-conjugation contributes to stability and reactivity, facilitating interactions with cellular components.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | C8H2Br2S3 | Similar structure; explored for electronic applications |
| Thieno[3,2-b]thiophene | C8H6S | Base structure; simpler than dibrominated derivatives |
| Dithieno[3,2-b:2',3'-d]thiophene | C8H4S3 | Fewer bromine atoms; less reactive |
Synthesis and Applications
The synthesis of this compound typically involves bromination processes that introduce bromine atoms at specific positions on the thienothiophene backbone . This synthetic utility allows for further modifications that can enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
